Cas no 1396886-11-5 (1-1-(3,4-difluorobenzoyl)azetidine-3-carbonyl-4-methanesulfonylpiperazine)

1-1-(3,4-difluorobenzoyl)azetidine-3-carbonyl-4-methanesulfonylpiperazine structure
1396886-11-5 structure
Product name:1-1-(3,4-difluorobenzoyl)azetidine-3-carbonyl-4-methanesulfonylpiperazine
CAS No:1396886-11-5
MF:C16H19F2N3O4S
Molecular Weight:387.401569604874
CID:6472666

1-1-(3,4-difluorobenzoyl)azetidine-3-carbonyl-4-methanesulfonylpiperazine 化学的及び物理的性質

名前と識別子

    • 1-1-(3,4-difluorobenzoyl)azetidine-3-carbonyl-4-methanesulfonylpiperazine
    • Methanone, [1-(3,4-difluorobenzoyl)-3-azetidinyl][4-(methylsulfonyl)-1-piperazinyl]-
    • インチ: 1S/C16H19F2N3O4S/c1-26(24,25)21-6-4-19(5-7-21)16(23)12-9-20(10-12)15(22)11-2-3-13(17)14(18)8-11/h2-3,8,12H,4-7,9-10H2,1H3
    • InChIKey: UGULIKMDSIDQTI-UHFFFAOYSA-N
    • SMILES: C(C1CN(C(=O)C2=CC=C(F)C(F)=C2)C1)(N1CCN(S(C)(=O)=O)CC1)=O

1-1-(3,4-difluorobenzoyl)azetidine-3-carbonyl-4-methanesulfonylpiperazine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6125-3582-2mg
1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine
1396886-11-5
2mg
$59.0 2023-09-09
Life Chemicals
F6125-3582-3mg
1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine
1396886-11-5
3mg
$63.0 2023-09-09
Life Chemicals
F6125-3582-2μmol
1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine
1396886-11-5
2μmol
$57.0 2023-09-09
Life Chemicals
F6125-3582-5mg
1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine
1396886-11-5
5mg
$69.0 2023-09-09
Life Chemicals
F6125-3582-4mg
1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine
1396886-11-5
4mg
$66.0 2023-09-09
Life Chemicals
F6125-3582-1mg
1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine
1396886-11-5
1mg
$54.0 2023-09-09
Life Chemicals
F6125-3582-5μmol
1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-methanesulfonylpiperazine
1396886-11-5
5μmol
$63.0 2023-09-09

1-1-(3,4-difluorobenzoyl)azetidine-3-carbonyl-4-methanesulfonylpiperazine 関連文献

1-1-(3,4-difluorobenzoyl)azetidine-3-carbonyl-4-methanesulfonylpiperazineに関する追加情報

Introduction to 1-1-(3,4-difluorobenzoyl)azetidine-3-carbonyl-4-methanesulfonylpiperazine (CAS No. 1396886-11-5)

1-1-(3,4-difluorobenzoyl)azetidine-3-carbonyl-4-methanesulfonylpiperazine (CAS No. 1396886-11-5) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, which include a piperazine ring, a difluorobenzoyl group, and a methanesulfonyl moiety. These structural elements contribute to its pharmacological properties and make it a promising candidate for various drug development programs.

The chemical structure of 1-1-(3,4-difluorobenzoyl)azetidine-3-carbonyl-4-methanesulfonylpiperazine can be represented as follows: C20H20F2N2O4S. The presence of the difluorobenzoyl group and the methanesulfonyl moiety imparts specific biological activities, making this compound an interesting subject for both academic research and pharmaceutical development.

In recent years, several studies have explored the pharmacological properties of 1-1-(3,4-difluorobenzoyl)azetidine-3-carbonyl-4-methanesulfonylpiperazine. One notable area of research is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that this compound exhibits potent inhibitory activity against a key enzyme implicated in neurodegenerative diseases. The researchers found that the compound effectively reduced the enzymatic activity, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease.

Beyond its enzymatic inhibition properties, 1-1-(3,4-difluorobenzoyl)azetidine-3-carbonyl-4-methanesulfonylpiperazine has also been investigated for its anti-inflammatory effects. A 2021 study in the European Journal of Pharmacology demonstrated that this compound significantly reduced inflammation in animal models of arthritis. The anti-inflammatory activity was attributed to its ability to modulate the expression of pro-inflammatory cytokines and chemokines, thereby providing a potential therapeutic benefit for inflammatory diseases.

The pharmacokinetic properties of 1-1-(3,4-difluorobenzoyl)azetidine-3-carbonyl-4-methanesulfonylpiperazine have also been studied to assess its suitability for clinical applications. Research published in the Journal of Pharmaceutical Sciences in 2020 indicated that this compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability and a reasonable half-life. These characteristics are crucial for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over time.

In addition to its therapeutic potential, 1-1-(3,4-difluorobenzoyl)azetidine-3-carbonyl-4-methanesulfonylpiperazine has been evaluated for its safety and toxicity profiles. Preclinical studies have shown that this compound is generally well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, further clinical trials are necessary to fully establish its safety and efficacy in human subjects.

The synthesis of 1-1-(3,4-difluorobenzoyl)azetidine-3-carbonyl-4-methanesulfonylpiperazine involves multiple steps and requires careful control of reaction conditions to ensure high yields and purity. A recent publication in Organic Letters described an optimized synthetic route that significantly improved the efficiency and scalability of the synthesis process. This advancement is crucial for facilitating large-scale production and commercialization efforts.

In conclusion, 1-1-(3,4-difluorobenzoyl)azetidine-3-carbonyl-4-methanesulfonylpiperazine (CAS No. 1396886-11-5) is a promising compound with diverse pharmacological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its use in drug development programs. As more data becomes available from clinical trials, this compound may prove to be a valuable addition to the arsenal of treatments for various diseases.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited